molecular formula C12H8Cl2 B164840 3,5-Dichlorobiphenyl CAS No. 34883-41-5

3,5-Dichlorobiphenyl

Cat. No. B164840
CAS RN: 34883-41-5
M. Wt: 223.09 g/mol
InChI Key: QHZSDTDMQZPUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobiphenyl is a dichlorobiphenyl that is 1,3-dichlorobenzene in which the hydrogen at position 5 has been replaced by a phenyl group . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .


Synthesis Analysis

Biphenyl syntheses have been used for the preparation of chlorobiphenyls including labeled compounds . Decompositions of aroyl peroxides in appropriate substrates are also useful synthetic reactions in which high yields of chlorobiphenyls have been obtained, particularly in the presence of electron acceptors .


Molecular Structure Analysis

The structural and spectroscopic analysis of the 3,5-dichlorobiphenyl was made by using density functional harmonic calculations . There are three conformers for this molecule .


Chemical Reactions Analysis

3,3’-Dichlorobiphenyl (PCB 11) is metabolized to a complex mixture of oxidative metabolites, including monohydroxylated, dihydroxylated, methoxylated-hydroxylated, and methoxylated-dihydroxylated metabolites and the corresponding sulfo and glucuronide conjugates .


Physical And Chemical Properties Analysis

3,5-Dichlorobiphenyl is a solid substance . It is an oily liquid or solid that is colorless to light yellow .

Scientific Research Applications

Molecular Structure and Interactions

  • π-π Stacking Interactions: 3,5-Dichlorobiphenyl exhibits π-π stacking interactions between chlorinated benzene rings, important in understanding its molecular interactions (Dhakal, Parkin, & Lehmler, 2019).

Environmental Impact

  • Environmental Presence: It's found in various environmental compartments like water, biota, and sediments, highlighting the need for environmental impact studies (King et al., 2002).
  • Atmospheric Concentrations: Atmospheric concentrations of PCB-11, a related compound, have not decreased, indicating ongoing environmental exposure risks (Hites, 2018).

Metabolism and Degradation

  • Metabolism in Organisms: 3,5-Dichlorobiphenyl is metabolized to various derivatives, including monohydroxylated and dihydroxylated forms (Moza, Weisgerber, Klein, & Korte, 1974).
  • Dechlorination by Microorganisms: Anaerobic microorganisms can dechlorinate certain congeners of polychlorinated biphenyls, a process significant in bioremediation (Van Dort & Bedard, 1991).
  • Metabolism in Human Cells: HepG2 cells metabolize PCB 11 into a complex mixture of metabolites, demonstrating the complexity of its biotransformation in human-relevant models (Zhang et al., 2020).

Chemical and Physical Properties

  • Electrochemical Reduction: Quantum chemical calculations and voltammetry studies have analyzed the electrochemical reduction of dichlorobiphenyls, essential for understanding its chemical behavior (Muthukrishnan et al., 2012).
  • Solubility in Supercritical Fluids: Research on the solubility of various chlorobiphenyls in supercritical fluids can inform environmental and industrial processes (Anitescu & Tavlarides, 1999).

Toxicity and Environmental Fate

  • Theoretical Study on Toxicity: Molecular descriptors have been used to study the toxicity of polychlorobiphenyl compounds, providing insights into the potential health risks (Eddy, 2020).
  • Oxidation Studies: Electrolytic oxidation studies using ruthenium oxide electrodes and UV irradiation have explored degradation pathways for 3,5-Dichlorobiphenyl, vital for waste management strategies (Hawk & Fuller, 1998).

Safety And Hazards

3,5-Dichlorobiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Further toxicological investigation is warranted, particularly since catechol metabolites are likely reactive and toxic . The metabolism of lower chlorinated PCBs (LC-PCBs) with less than five chlorine substituents has received little attention . This lays the groundwork for future toxicity studies with PCB 11 .

properties

IUPAC Name

1,3-dichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSDTDMQZPUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074137
Record name 3,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobiphenyl

CAS RN

34883-41-5
Record name 3,5-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34883-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,5-Dichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,5-Dichlorobiphenyl

Citations

For This Compound
489
Citations
SA Adebusoye, MO Ilori, FW Picardal, OO Amund - Chemosphere, 2008 - Elsevier
Ralstonia sp. SA-3, Ralstonia sp. SA-4 and Pseudomonas sp. SA-6 are natural strains with a novel capacity to utilize meta-substituted dichlorobiphenyls (diCBs) hitherto not known to …
Number of citations: 26 www.sciencedirect.com
NP Gritsan, DA Polshakov, ML Tsao… - Photochemical & …, 2005 - pubs.rsc.org
The dynamics of singlet 3,5-dichloro-2-biphenylnitrene and the products of its rearrangement were monitored by pico- and nanosecond laser flash photolysis and the results were …
Number of citations: 16 pubs.rsc.org
D Hu, A Martinez, KC Hornbuckle - Environmental science & …, 2008 - ACS Publications
Air samples were collected in Chicago, Illinois in 2007, and 3,3′-dichlorobiphenyl (PCB11, CAS 2050-67-1) was detected and quantified using GC/MS/MS in 91% of 184 samples. To …
Number of citations: 200 pubs.acs.org
CJ Dai, XF Zhou - Maejo International Journal of Science & …, 2021 - search.ebscohost.com
Cu ([H 4 ] salen) prepared from Cu ([H 2 ] salen) was immobilised on graphene oxide (GO) to obtain Cu ([H 4 ] salen)/GO. The presence of the complex on GO was verified by X-ray …
Number of citations: 2 search.ebscohost.com
LA Rodenburg, J Guo, S Du… - Environmental science & …, 2010 - ACS Publications
The non-Aroclor congener 3,3′-dichlorobiphenyl (PCB 11) has been recently detected in air, water, biota, sediment, and suspended sediment. Although it has been known since at …
Number of citations: 180 pubs.acs.org
J Havel, W Reineke - FEMS microbiology letters, 1991 - academic.oup.com
Cocultures consisting of strains converting chlorobiphenyls to the respective benzoates or catechols and of chlorobenzoate degraders were investigated for the mineralization of …
Number of citations: 101 academic.oup.com
GR Marchesini, E Meulenberg, W Haasnoot… - Analytical …, 2006 - ACS Publications
Novel surface plasmon resonance-based biosensor assays for the bioeffect-related screening of chemicals with thyroid-disrupting activity are described. Two thyroid transport proteins (…
Number of citations: 60 pubs.acs.org
J Havel, W Reineke - Applied microbiology and biotechnology, 1995 - Springer
The influence of different forms of substrate administration (either through the vapour phase or the liquid phase) on growth of two bacterial strains on biphenyl, 2-chlorobiphenyl, and 3,5-…
Number of citations: 5 link.springer.com
K Francova, M Mackova, T Macek, M Sylvestre - Environmental Pollution, 2004 - Elsevier
Capacity of enzymes of the biphenyl/chlorobiphenyl pathway, especially biphenyl dioxygenase (BPDO) of two polychlorinated biphenyls (PCB) degrading bacteria, Burkholderia sp. …
Number of citations: 59 www.sciencedirect.com
R Dhakal, S Parkin, HJ Lehmler - IUCrData, 2019 - scripts.iucr.org
The title structure, C12H8Cl2O2, is a putative metabolite of 3,5-dichlorobiphenyl (PCB 14). The dihedral angle between the two benzene rings of the title compounds is 58.86 (4). In the …
Number of citations: 9 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.